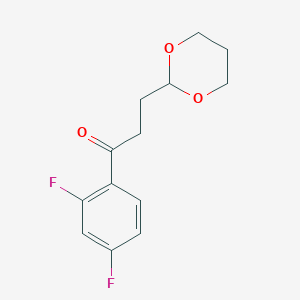

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBUSIFHQVMLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645959 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-25-0 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Abstract

This technical guide provides an in-depth analysis of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, a fluorinated ketone of significant interest as a synthetic intermediate in medicinal and materials chemistry. Due to the limited availability of published data, this document serves as a foundational resource, combining known identifiers with predictive analyses and robust, field-proven experimental protocols for its complete physicochemical characterization. We will delve into the structural elucidation, spectroscopic profiling, and determination of key physical constants. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize, purify, and characterize this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of all subsequent research. This section establishes the fundamental identifiers and visual structure of the target compound.

Nomenclature and Identifiers

The compound is systematically named to define its precise atomic arrangement.

-

Systematic IUPAC Name: 1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.[1]

-

Common Name: this compound.

A summary of its key identifiers is presented in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₃H₁₄F₂O₃ | [3] |

| Molecular Weight | 256.24 g/mol | [3] |

| InChI | InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | [3] |

| InChIKey | LRBUSIFHQVMLDN-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1COC(O1)CCC(=O)C2=C(C=C(C=C2)F)F |

Chemical Structure

The structure combines a difluorinated aromatic ring, a propane-1-one linker, and a 1,3-dioxane protecting group. This unique combination influences its reactivity and physical properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

While specific experimental data for this molecule is scarce, we can predict its properties based on its functional groups. The electron-withdrawing fluorine atoms increase polarity, while the dioxane group adds steric bulk and ether-like characteristics.

| Property | Value / Expected Value | Rationale / Notes |

| Physical State | Predicted to be a white to off-white solid at 25°C. | Similar propiophenone derivatives are often solids. Storage conditions are noted at -4°C to -20°C, suggesting long-term stability is enhanced at lower temperatures.[3] |

| Melting Point | To be determined experimentally. | The presence of two fluorine atoms may increase the melting point compared to the non-fluorinated analogue due to altered crystal packing and dipole interactions. |

| Boiling Point | To be determined experimentally. | Likely high and may decompose upon atmospheric distillation; vacuum distillation would be required. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone) and sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The ketone and ether functionalities provide polarity, while the overall carbon framework limits aqueous solubility. |

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of this molecule. ¹H NMR will confirm the presence of aromatic and aliphatic protons and their adjacencies. ¹³C NMR will identify all unique carbon environments. Crucially, ¹⁹F NMR will confirm the presence and environment of the fluorine atoms, a key feature of this compound.

Predicted ¹H NMR Analysis (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the carbonyl group, deshielded by the ketone and coupled to neighboring fluorine and protons.

-

δ 6.8-7.1 ppm (m, 2H): Remaining aromatic protons, showing complex splitting due to H-H and H-F coupling.

-

δ 4.5-4.7 ppm (t, 1H): The methine proton of the dioxane ring (C-H on the acetal), appearing as a triplet.

-

δ 3.7-4.2 ppm (m, 4H): The four methylene protons of the dioxane ring (-OCH₂-), which may appear as complex multiplets due to being diastereotopic.

-

δ 3.0-3.2 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-C(=O)CH₂-).

-

δ 2.0-2.3 ppm (m, 2H): Methylene protons adjacent to the dioxane ring (-CH₂-CH(O)₂).

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the CDCl₃ solvent.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No specific standard is required as the instrument software will reference it appropriately.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight and providing evidence of the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula to within a few parts per million, providing a high degree of confidence in the compound's identity.

Predicted Fragmentation Pathway: The molecular ion [M]⁺• is expected at m/z 256. The primary fragmentation would likely occur via alpha-cleavage adjacent to the ketone and cleavage of the dioxane ring.

Caption: Predicted ESI-MS fragmentation pathway for the parent molecule.

Step-by-Step Protocol for ESI-HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the ketone can be readily protonated to form [M+H]⁺ (expected at m/z 257.0980).

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for C₁₃H₁₅F₂O₃⁺. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The spectrum is a molecular "fingerprint" that is useful for reaction monitoring and quality control.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1680-1700 | C=O (Aryl Ketone) | Stretch |

| ~1600, ~1480 | C=C (Aromatic) | Stretch |

| ~1200-1300 | C-F (Aryl-Fluorine) | Stretch |

| ~1050-1150 | C-O (Acetal/Ether) | Stretch |

| ~2850-3000 | C-H (Aliphatic) | Stretch |

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The software will automatically ratio the sample scan against the background. Label the significant peaks corresponding to the key functional groups.

Experimental Determination of Physical Constants

Melting Point Determination

Trustworthiness: A sharp melting point range (typically < 2°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

Solubility Assessment

Expertise & Experience: Understanding solubility is critical for choosing appropriate solvents for synthesis, work-up, recrystallization, and formulation.

Step-by-Step Semi-Quantitative Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure:

-

Add 10 mg of the compound to a small vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) with vortexing.

-

Observe for dissolution.

-

Categorize the solubility based on the amount of solvent required to dissolve the sample (e.g., >100 mg/mL = Very Soluble; 1-10 mg/mL = Sparingly Soluble; <1 mg/mL = Insoluble).

-

Proposed Synthetic Pathway and Chromatographic Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives.

Proposed Synthesis

Rationale: A plausible route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a protected aldehyde acid chloride, followed by reduction or other functionalization. A more direct approach would be a Michael addition or similar conjugate addition. The workflow below outlines a conceptual pathway.

Caption: A conceptual workflow for the synthesis of the target molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Trustworthiness: HPLC is the gold standard for quantifying the purity of organic compounds. A well-developed method can separate the main compound from starting materials, by-products, and other impurities.

Step-by-Step Protocol for HPLC Method Development:

-

System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in acetonitrile.

-

Mobile Phase: Use a gradient of (A) Water and (B) Acetonitrile.

-

Example Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Detection: Monitor at a wavelength where the chromophore absorbs, likely around 254 nm, determined by a UV scan.

-

Injection & Run: Inject 5-10 µL of the sample and run the gradient method.

-

Analysis: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Conclusion

This compound is a valuable building block whose full potential is yet to be explored. This guide establishes a comprehensive framework for its rigorous physicochemical characterization. By employing the detailed protocols for NMR, MS, IR, and chromatography, researchers can ensure the identity, purity, and quality of their material. These validated methods provide the necessary foundation for its reliable use in complex synthetic campaigns, ultimately accelerating research and development in the pharmaceutical and chemical sciences.

References

-

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Identify products of Propiophenone using nmr - Chemistry Stack Exchange. (2016, March 30). Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (n.d.). Retrieved January 21, 2026, from [Link]

- CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents. (n.d.).

-

884504-25-0|this compound - BIOFOUNT. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. Moving beyond a simple checklist of techniques, we delve into the causality behind the analytical workflow, demonstrating how a multi-spectroscopic approach creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex organic molecules.

Foundational Analysis: Deconstructing the Target Molecule

Before initiating any analysis, a thorough theoretical breakdown of the target structure is paramount. This predictive step informs our experimental design and allows for a more insightful interpretation of the resulting data.

Molecular Structure:

-

Molecular Formula: C₁₃H₁₄F₂O₃

-

Molecular Weight: 256.25 g/mol

-

Key Functional Groups:

-

Aromatic Ketone: A propiophenone core, where the carbonyl group is conjugated with the aromatic ring. This conjugation influences its spectroscopic properties.

-

Difluorophenyl Ring: A 1,2,4-trisubstituted benzene ring, which will exhibit complex splitting patterns in NMR due to proton-proton and proton-fluorine couplings.

-

1,3-Dioxane (Acetal): A six-membered heterocyclic ring functioning as a protected aldehyde. This group has distinct spectroscopic signatures.

-

The Strategic Workflow: An Integrated Spectroscopic Approach

The logic of structure elucidation does not rely on a single technique but on the convergence of data from multiple orthogonal methods. Each step provides a piece of the puzzle, and together they build an unassailable structural proof.

Caption: Logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Causality: The first step is to confirm the elemental composition. HRMS provides the exact mass, which is a fundamental and non-negotiable parameter for validating the molecular formula.

Analysis:

-

Expected Ion: In Electrospray Ionization (ESI) positive mode, the expected ion would be the protonated molecule, [M+H]⁺.

-

Calculated Exact Mass for [C₁₃H₁₅F₂O₃]⁺: 257.0983

-

Significance: Observation of a high-resolution mass peak matching this value to within a few parts per million (ppm) error confirms the molecular formula C₁₃H₁₄F₂O₃ and rules out other potential elemental compositions.

Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in predictable ways, offering initial structural clues.[1][2] Key expected fragments include:

-

Acylium Ion: α-cleavage next to the carbonyl group, resulting in the [C₇H₃F₂O]⁺ ion (m/z = 157.01) from the difluorobenzoyl moiety. This is often a prominent peak for ketones.

-

Dioxane Fragmentation: The 1,3-dioxane ring can undergo characteristic fragmentation, often leading to the loss of formaldehyde (CH₂O) or other small neutral molecules.[3][4]

-

Loss of the Side Chain: Cleavage can occur to lose the entire 3-(1,3-dioxan-2-yl)propyl side chain.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups predicted from the proposed structure. It serves as a quick validation of the core chemical motifs.

Expected Absorptions: The presence of the ketone, aromatic ring, acetal, and C-F bonds will give rise to a characteristic IR spectrum.[5][6][7]

| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Aromatic Ketone) | ~1690 - 1675 | Strong | The carbonyl frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. |

| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | Medium-Strong | Multiple bands are characteristic of the aromatic ring system. |

| C-F Stretch | ~1250 - 1100 | Strong | C-F bonds produce strong, characteristic absorptions. |

| C-O Stretch (Acetal) | ~1200 - 1000 | Strong | Multiple strong bands are expected due to the symmetric and asymmetric C-O-C stretches of the dioxane ring. |

| Aromatic C-H Stretch | > 3000 | Medium-Weak | Stretching of sp² C-H bonds. |

| Aliphatic C-H Stretch | < 3000 | Medium | Stretching of sp³ C-H bonds in the propyl chain and dioxane ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR is the most powerful technique for structure elucidation, providing a detailed map of the carbon-hydrogen framework. We employ a suite of 1D and 2D experiments to piece the molecule together unambiguously.

¹H and ¹³C NMR: Identifying the Pieces

The first step is to acquire simple 1D proton and carbon spectra to identify all unique hydrogen and carbon environments in the molecule.[8][9][10]

Predicted ¹H and ¹³C NMR Data:

| Atom Label(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale & Notes |

| Aromatic (H-3', H-5', H-6') | 7.0 - 8.0, Complex Multiplets | 110 - 165 (with C-F coupling) | The aromatic protons will show complex splitting due to both H-H and H-F couplings. The ¹³C signals for C-2' and C-4' will be large doublets due to direct ¹JCF coupling. |

| -C(=O)-CH₂- (H-2) | ~3.2, Triplet | ~38 | Methylene group alpha to the ketone is deshielded. |

| -CH₂-CH₂-CH- (H-3) | ~2.1, Multiplet | ~25 | Methylene group in the middle of the propyl chain. |

| -CH-(O)₂ (H-4) | ~4.6, Triplet | ~102 | Acetal proton, highly deshielded by two oxygen atoms.[11] |

| -O-CH₂- (Dioxane, axial/eq) | ~3.8 - 4.2, Multiplets | ~67 | Diastereotopic protons on the carbons adjacent to the oxygens in the dioxane ring. |

| -CH₂- (Dioxane) | ~1.4 - 2.1, Multiplets | ~26 | The central methylene group of the propane-1,3-diol unit within the dioxane ring. |

| C=O (C-1) | - | ~195 | Carbonyl carbon, deshielded and in the characteristic region for aromatic ketones. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

2D NMR: Assembling the Puzzle

2D NMR experiments reveal the connectivity between the atoms identified in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12][13][14] It is instrumental for tracing out contiguous proton systems.

-

Expected Correlations:

-

A clear correlation path will be visible from the H-2 protons (~3.2 ppm) to the H-3 protons (~2.1 ppm), and from the H-3 protons to the H-4 acetal proton (~4.6 ppm), confirming the propyl chain.

-

Correlations will be seen between the different protons within the 1,3-dioxane ring.

-

Correlations will exist between the coupled protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal directly to the carbon to which it is attached. This provides an unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to connecting the different molecular fragments. It shows correlations between protons and carbons over 2 to 4 bonds, allowing us to see across quaternary carbons and heteroatoms.[15][16][17]

Caption: Key HMBC correlations for structural assembly.

-

H-2 to C=O: A crucial 2-bond correlation from the protons alpha to the ketone to the carbonyl carbon confirms their proximity.

-

H-2 to C-1': A 3-bond correlation connects the propyl chain to the aromatic ring.

-

Aromatic Protons to C=O: A 3-bond correlation from the ortho proton (H-6') to the carbonyl carbon provides definitive evidence of the ketone's attachment point to the ring.

-

H-4 to C-2 & C-3: Correlations from the acetal proton back into the propyl chain confirm the linkage between the dioxane and the propiophenone core.

Experimental Protocols

A. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Use an internal calibrant to ensure mass accuracy below 5 ppm.

B. Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If a liquid, a thin film between salt plates is sufficient.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with proton decoupling. A longer relaxation delay (2-5 seconds) may be needed to observe quaternary carbons.

-

COSY, HSQC, HMBC: Utilize standard gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs from the spectrometer's software library. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to observe typical 2- and 3-bond correlations.

-

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy validates the presence of the core functional groups. The definitive carbon-hydrogen framework and the connectivity between all molecular fragments are established through a comprehensive suite of 1D and 2D NMR experiments. The convergence of data from HRMS, IR, ¹H, ¹³C, COSY, and HMBC provides an unassailable, self-validating proof of the molecule's constitution.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved from [Link]

-

CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nanalysis. (n.d.). Settle in and get COSY!. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. emerypharma.com [emerypharma.com]

- 13. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Abstract

This guide provides a comprehensive technical overview of a robust synthetic route to 2',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone, a key intermediate in the development of advanced pharmaceutical compounds. Fluorinated propiophenone derivatives are of significant interest in medicinal chemistry due to the unique electronic properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document details a strategic two-stage synthetic approach, beginning with the preparation of a crucial acylating agent followed by a Lewis acid-catalyzed Friedel-Crafts acylation. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and present quantitative data and mechanistic diagrams to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, requires a carefully planned strategy that maximizes yield, minimizes side reactions, and ensures high purity. The target molecule, this compound, possesses two key structural features that dictate its synthesis: a difluorinated aromatic ring and a side chain containing a ketone and a protected aldehyde.

The presence of the ketone functionality immediately suggests a Friedel-Crafts acylation as the primary C-C bond-forming reaction to attach the side chain to the aromatic ring.[3] However, the side chain also contains an aldehyde functional group, which must be protected to prevent it from reacting under the harsh, electrophilic conditions of the Friedel-Crafts reaction. For this purpose, a 1,3-dioxane cyclic acetal is employed as a robust protecting group.[4][5] 1,3-Dioxanes are stable under basic, neutral, and weakly acidic conditions but can be readily removed under stronger acidic hydrolysis, making them ideal for this synthetic sequence.[6][7]

Our strategy, therefore, hinges on a retrosynthetic analysis that disconnects the bond between the aromatic ring and the carbonyl carbon.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule into its primary precursors.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a two-part synthetic workflow:

-

Preparation of the Acylating Agent: Synthesis of 3-(1,3-dioxan-2-yl)propionyl chloride from its corresponding carboxylic acid.

-

Friedel-Crafts Acylation: Reaction of the acyl chloride with 1,3-difluorobenzene in the presence of a Lewis acid catalyst.

Synthesis of Key Intermediate: 3-(1,3-Dioxan-2-yl)propionyl chloride

The first critical step is the conversion of 3-(1,3-dioxan-2-yl)propanoic acid, a commercially available or readily synthesized starting material, into its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Acyl Chloride Formation

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 3-(1,3-dioxan-2-yl)propanoic acid.

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) dropwise at room temperature. An excess of SOCl₂ is used to drive the reaction to completion and can also serve as the solvent.

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(1,3-dioxan-2-yl)propionyl chloride is typically a pale yellow oil and is used in the next step without further purification due to its moisture sensitivity.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 3-(1,3-Dioxan-2-yl)propanoic acid | 160.17 | 10.0 g | 0.062 | Substrate |

| Thionyl Chloride (SOCl₂) | 118.97 | 25 mL | 0.345 | Reagent/Solvent |

Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that forms the aryl ketone.[8] In this step, the prepared 3-(1,3-dioxan-2-yl)propionyl chloride reacts with 1,3-difluorobenzene using aluminum chloride (AlCl₃) as a strong Lewis acid catalyst. The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[9][10]

Workflow Diagram: Overall Synthesis

Caption: Two-stage synthetic workflow.

Experimental Protocol: Friedel-Crafts Acylation

-

Catalyst Suspension: In a dry 500 mL three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Prepare a solution of the crude 3-(1,3-dioxan-2-yl)propionyl chloride and 1,3-difluorobenzene in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 3-(1,3-Dioxan-2-yl)propionyl chloride | 178.61 | ~11.1 g (from prev. step) | 0.062 | Electrophile Precursor |

| 1,3-Difluorobenzene | 114.09 | 7.8 g | 0.068 | Nucleophile |

| Aluminum Chloride (AlCl₃) | 133.34 | 9.9 g | 0.074 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the potent electrophile.

Caption: Mechanism of Friedel-Crafts acylation.

Characterization and Data

The final product should be characterized to confirm its structure and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molar Mass | 256.24 g/mol |

Note: The IUPAC name for the target compound is 1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.

Expected Spectroscopic Data

-

¹H NMR: Protons on the difluorophenyl ring will appear as complex multiplets due to F-H coupling. The methylene protons adjacent to the carbonyl (C=O) and the dioxane ring will appear as triplets. The dioxane ring protons will show characteristic multiplets.

-

¹³C NMR: The carbonyl carbon will appear around 195-205 ppm. Carbons attached to fluorine will show large C-F coupling constants.

-

IR (Infrared Spectroscopy): A strong absorption band for the ketone C=O stretch will be visible around 1680-1700 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 256.24.

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts exothermically with water. Handle in a dry environment (e.g., glove box or under inert gas).

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath within a fume hood.

Conclusion

This guide outlines a reliable and chemically sound synthesis for this compound. The strategy leverages fundamental organic chemistry principles, including the use of protecting groups[4] and the robust Friedel-Crafts acylation reaction[3], to construct the target molecule efficiently. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the synthesis of fluorinated compounds for pharmaceutical discovery and development.[11]

References

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

-

Cindrić, M., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(9), 11046-11064. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. National Center for Biotechnology Information. [Link]

-

Rehman, A. U., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(35), 21548-21581. [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PubChem. (n.d.). 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]

- Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation. YouTube. [Link]

-

J&K Scientific LLC. (2025). Friedel-Crafts Acylation. [Link]

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

-

BIOFOUNT. (n.d.). This compound. [Link]

- Google Patents. (2016). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- Google Patents. (1997). EP 0850948 B1 - Propiophenone derivatives and process for preparing the same.

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

MDPI. (2023). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 15(15), 3290. [Link]

-

MDPI. (2024). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. Pharmaceutics, 16(6), 754. [Link]

-

National Institutes of Health. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. [Link]

-

ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

-

Organic Syntheses. (n.d.). Procedure for resuspension and filtration. [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

PubChem. (n.d.). 3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. National Center for Biotechnology Information. [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Abstract

This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. This molecule, featuring a difluorinated aromatic ring, a ketone carbonyl, and a dioxane acetal, represents a class of complex synthetic intermediates valuable in medicinal chemistry and drug development. The guide is structured to offer not just raw data, but a field-proven interpretation of the spectral features, explaining the causal relationships between the molecular structure and the observed spectroscopic signals. Detailed experimental protocols for data acquisition are provided, ensuring reproducibility and adherence to rigorous scientific standards. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural characterization of complex organic molecules.

Molecular Structure and Functional Group Analysis

This compound is a multi-functionalized molecule. A thorough understanding of its constituent parts is essential for an accurate interpretation of its spectral data.

-

Difluorophenyl Ketone Moiety: The core is a propiophenone structure, where the phenyl ring is substituted with two fluorine atoms at the 2' and 4' positions. Aromatic fluorine atoms are powerful electron-withdrawing groups that significantly influence the electronic environment of the ring and the reactivity of the adjacent ketone. This substitution pattern is critical for modulating properties like metabolic stability and binding affinity in drug candidates.

-

Propyl Chain: A three-carbon chain links the aromatic ketone to the dioxane group. The methylene group adjacent to the carbonyl (α-carbon) and the subsequent methylene group (β-carbon) will have distinct and predictable NMR signals.

-

1,3-Dioxane Acetal: The terminal end of the propyl chain is protected as a 1,3-dioxane, a cyclic acetal. This group serves as a protecting group for an aldehyde functionality and its presence is clearly confirmed by characteristic signals in both NMR and IR spectra.

Below is the annotated molecular structure, which will be referenced for the assignment of spectral signals.

Caption: Annotated structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with fluorine coupling adding a layer of diagnostic complexity.

¹H NMR Spectral Interpretation

The proton NMR spectrum can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield). The presence of the 1,3-dioxane ring introduces diastereotopic protons, leading to more complex splitting patterns than a simple acyclic chain.[1]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| H-6' | 7.8 - 8.0 | ddd | 1H | Ortho to carbonyl, deshielded. Coupled to H-5' (³JHH ≈ 8 Hz), H-3' (⁴JHH ≈ 2.5 Hz), and F-4' (⁴JHF ≈ 6 Hz). |

| H-3', H-5' | 6.9 - 7.2 | m | 2H | Complex multiplet due to coupling with adjacent protons and fluorine atoms (F-2' and F-4'). |

| Cγ-H (Acetal) | 4.5 - 4.7 | t | 1H | Proton on the acetal carbon (Cγ), shifted downfield by two adjacent oxygens. Coupled to the Cβ protons (³JHH ≈ 5 Hz). |

| C4''/C6''-H (axial) | 4.0 - 4.2 | m | 2H | Axial protons on the dioxane ring, typically downfield from equatorial protons.[2] |

| C4''/C6''-H (equatorial) | 3.7 - 3.9 | m | 2H | Equatorial protons on the dioxane ring.[2] |

| Cα-H₂ | 3.1 - 3.3 | t | 2H | Methylene protons alpha to the ketone are significantly deshielded. Coupled to Cβ protons (³JHH ≈ 7 Hz). |

| Cβ-H₂ | 1.9 - 2.1 | m | 2H | Methylene protons beta to the ketone. Multiplet due to coupling with both Cα and Cγ protons. |

| C5''-H₂ (axial, eq) | 1.3 - 2.1 | m | 2H | Protons at the central carbon of the propane-1,3-diol unit of the dioxane ring.[3] |

¹³C NMR Spectral Interpretation

The carbon spectrum is characterized by strong C-F couplings, which are invaluable for confirming the positions of the fluorine substituents. The carbonyl carbon will appear significantly downfield.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Rationale & Key Couplings |

| C =O | 195 - 200 | d | Carbonyl carbon. Appears as a doublet due to coupling with the ortho fluorine (³JCF). |

| C -4' | 163 - 167 | dd | Aromatic carbon bonded to fluorine. Exhibits a large one-bond C-F coupling (¹JCF ≈ 250 Hz) and a smaller two-bond coupling to F-2' (²JCF ≈ 15 Hz). |

| C -2' | 160 - 164 | dd | Aromatic carbon bonded to fluorine. Exhibits a large one-bond C-F coupling (¹JCF ≈ 250 Hz) and a smaller two-bond coupling to F-4' (²JCF ≈ 15 Hz). |

| C -1' | 115 - 120 | dd | Quaternary aromatic carbon attached to the carbonyl group. Shows smaller couplings to both F-2' and F-4'. |

| C -6' | 130 - 133 | d | Aromatic CH carbon. Coupled to the ortho F-2' atom. |

| C -5' | 111 - 114 | d | Aromatic CH carbon. Coupled to the ortho F-4' atom. |

| C -3' | 104 - 107 | t | Aromatic CH carbon. Appears as a "triplet" or dd due to coupling with both F-2' and F-4'. |

| C γ (Acetal) | 100 - 103 | s | Acetal carbon, highly deshielded by two oxygen atoms. |

| C 4''/C6'' (Dioxane) | 65 - 70 | s | Methylene carbons adjacent to oxygen in the dioxane ring.[4] |

| C α | 35 - 40 | s | Methylene carbon alpha to the ketone. |

| C β | 28 - 32 | s | Methylene carbon beta to the ketone. |

| C 5'' (Dioxane) | 25 - 28 | s | Central methylene carbon of the dioxane ring.[4] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies. The spectrum will be dominated by a strong carbonyl stretch and absorptions related to the aromatic ring and the dioxane acetal.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the presence of the difluorophenyl ring. |

| 2960 - 2850 | Aliphatic C-H Stretch | Medium-Strong | Corresponds to the C-H bonds in the propyl chain and the dioxane ring.[5] |

| 1685 - 1700 | C=O Stretch (Aromatic Ketone) | Strong, Sharp | This is a key diagnostic peak. Its frequency is lower than a simple aliphatic ketone (1715 cm⁻¹) due to conjugation with the aromatic ring.[6][7] |

| 1600, 1500, 1450 | C=C Aromatic Ring Stretch | Medium-Strong | Multiple bands characteristic of the aromatic skeleton. |

| 1250 - 1150 | C-F Stretch | Strong | Strong absorption indicative of the aryl-fluoride bonds. |

| 1150 - 1050 | C-O Stretch (Acetal) | Strong | Strong, broad absorption characteristic of the C-O-C-O-C system in the dioxane ring. |

Mass Spectrometry (MS) Analysis

Electron Impact (EI) Mass Spectrometry is used to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule. The fragmentation is dictated by the weakest bonds and the stability of the resulting carbocations and radicals.

-

Molecular Ion (M⁺): The expected molecular weight is 256.24 g/mol . The molecular ion peak at m/z 256 should be observable.

-

Key Fragmentation Pathways: The primary fragmentation will occur via alpha-cleavage adjacent to the carbonyl group and cleavage of the bonds within the propyl-dioxane chain.[8][9]

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 256 | [C₁₃H₁₄F₂O₃]⁺ | Molecular Ion (M⁺) |

| 141 | [F₂C₆H₃CO]⁺ | α-cleavage: Loss of the •CH₂(CH₂)CH(O(CH₂)₃O) radical. This is often the base peak for aromatic ketones.[10] |

| 169 | [M - C₃H₅O₂]⁺ | Cleavage of the Cβ-Cγ bond, with loss of the •CH(O(CH₂)₃O) radical. |

| 87 | [C₄H₇O₂]⁺ | The charged 1,3-dioxan-2-yl)methyl fragment. |

The fragmentation process can be visualized as follows:

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Methodologies

To ensure the generation of high-quality, reproducible data, standardized protocols must be employed.

Synthesis Protocol: A Plausible Route

A reliable synthesis could involve the protection of 3-bromopropionaldehyde followed by a Grignard reaction with 1-bromo-2,4-difluorobenzene and subsequent oxidation. A more direct route is the Friedel-Crafts acylation of 1,3-difluorobenzene.

Protocol: Friedel-Crafts Acylation

-

Preparation of Acyl Chloride: To a solution of 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature. The solvent is then removed under reduced pressure to yield the crude acyl chloride.

-

Friedel-Crafts Reaction: Cool a stirred suspension of aluminum chloride (AlCl₃, 1.5 eq) in DCM to 0 °C. Add 1,3-difluorobenzene (3.0 eq).

-

Slowly add a solution of the crude 3-(1,3-dioxan-2-yl)propanoyl chloride in DCM to the suspension over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectral Data Acquisition Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate NMR software, applying Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Place a small drop of the neat liquid compound (or a KBr pellet if solid) onto the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

-

Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty crystal, which is automatically subtracted from the sample spectrum.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC inlet.

-

For Electron Impact (EI) analysis, use a standard ionization energy of 70 eV.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment peaks.

-

Conclusion

The structural characterization of this compound is unequivocally achieved through a combined application of NMR, IR, and MS techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework and confirms the fluorine substitution pattern via characteristic C-F couplings. IR spectroscopy validates the presence of the key aromatic ketone and dioxane acetal functional groups. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways that are consistent with the proposed structure. The data and interpretations presented in this guide serve as a robust reference for scientists engaged in the synthesis and application of this and related compounds.

References

-

ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

-

ResearchGate. (n.d.). Full scan of mass spectra of propiophenone. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and stereochemistry of some new 1,3-dioxane derivatives. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanone fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Introduction: The Significance of Fluorinated Propiophenones in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[1][2] Propiophenone scaffolds, in particular, have served as a versatile foundation for the development of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific fluorinated propiophenone derivative, 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, a compound of interest for researchers and professionals in drug development and chemical synthesis.

This document will elucidate the critical starting materials, provide detailed, step-by-step synthetic protocols, and discuss the underlying chemical principles and experimental considerations necessary for the successful and efficient synthesis of the target molecule.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, culminating in a Friedel-Crafts acylation. This well-established reaction is a versatile method for the formation of carbon-carbon bonds and the introduction of an acyl group onto an aromatic ring.[3][4][5]

The overall synthetic workflow can be visualized as follows:

This guide will now delve into the specifics of each of these critical steps, providing detailed protocols and expert insights.

Part 1: Synthesis of the Key Intermediate: 3-(1,3-Dioxan-2-yl)propanoic Acid

The initial and crucial step in this synthesis is the preparation of the acylating agent precursor, 3-(1,3-dioxan-2-yl)propanoic acid. This is achieved by the protection of a 3-oxopropanoic acid derivative as a cyclic acetal using 1,3-propanediol. The 1,3-dioxane moiety serves as a stable protecting group for the aldehyde functionality that will be present in the final product's side chain.

Experimental Protocol: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic Acid

This protocol is based on established methods for acetal formation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Oxopropanoic acid (or its ester) | Varies | 1.0 eq | |

| 1,3-Propanediol | 76.09 | 1.2 eq | |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 eq | |

| Toluene | - | As solvent |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxopropanoic acid (or its ester) and a 1.2 molar equivalent of 1,3-propanediol in toluene.

-

Add a catalytic amount (0.05 molar equivalents) of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1,3-dioxan-2-yl)propanoic acid.

-

The crude product can be purified by vacuum distillation or recrystallization, if necessary.

Part 2: Activation of the Carboxylic Acid: Preparation of 3-(1,3-Dioxan-2-yl)propionyl Chloride

For the subsequent Friedel-Crafts acylation, the carboxylic acid must be converted to a more reactive acyl chloride. This is a standard transformation in organic synthesis, and oxalyl chloride is a particularly effective reagent for this purpose as it produces gaseous byproducts that are easily removed.[3][6]

Experimental Protocol: Preparation of 3-(1,3-Dioxan-2-yl)propionyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(1,3-Dioxan-2-yl)propanoic acid | 160.17 | 1.0 eq | |

| Oxalyl chloride | 126.93 | 1.5 eq | |

| Anhydrous Dichloromethane (DCM) | - | As solvent | |

| N,N-Dimethylformamide (DMF) | - | Catalytic |

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1,3-dioxan-2-yl)propanoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 1.5 molar equivalents of oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

The solvent and excess oxalyl chloride are then carefully removed under reduced pressure to yield the crude 3-(1,3-dioxan-2-yl)propionyl chloride, which is typically used in the next step without further purification.

Part 3: The Core Reaction: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This is the final and key step in the synthesis of this compound. The prepared acyl chloride is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8] The fluorine atoms on the benzene ring are deactivating, which may necessitate slightly more forcing reaction conditions compared to the acylation of unsubstituted benzene.[9]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 eq | |

| 1,3-Difluorobenzene | 114.09 | 1.0 eq | |

| 3-(1,3-Dioxan-2-yl)propionyl chloride | 178.61 | 1.1 eq | |

| Anhydrous Dichloromethane (DCM) | - | As solvent |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend 1.2 molar equivalents of anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1.1 molar equivalents of 3-(1,3-dioxan-2-yl)propionyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1.0 molar equivalent of 1,3-difluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

The structural identity and purity of this compound are confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the dioxane ring, and the methylene protons of the propiophenone side chain. The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the fluorinated aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Alternative Synthetic Approaches

While the Friedel-Crafts acylation is the most direct and widely used method, alternative strategies for the synthesis of fluorinated propiophenones exist. These may include:

-

Use of milder Lewis acids or solid acid catalysts: To circumvent some of the issues associated with strong, moisture-sensitive Lewis acids like AlCl₃, alternative catalysts such as iron(III) chloride, zinc(II) chloride, or various solid acid catalysts can be employed, sometimes under solvent-free or microwave-assisted conditions.[9][10]

-

Vapor-phase cross-decarboxylation: This industrial process involves the reaction of a carboxylic acid with another at high temperatures over a catalyst. While less common in a laboratory setting for this specific molecule, it represents an alternative for large-scale production of propiophenones.[11]

The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, available resources, and the required purity of the final product.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. Careful control of reaction conditions, particularly the exclusion of moisture in the Friedel-Crafts acylation step, is paramount to achieving a good yield of the desired product. This in-depth technical guide provides the necessary framework and detailed protocols for researchers and drug development professionals to successfully synthesize this valuable fluorinated building block for further investigation and application in medicinal chemistry.

References

-

Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022). National Institutes of Health. [Link]

- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (n.d.).

-

Preparation of propionyl chloride. (n.d.). PrepChem.com. [Link]

-

Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. [Link]

- Synthesizing method of propiophenone compound. (n.d.).

-

Friedel Crafts Acylation. (n.d.). Scribd. [Link]

-

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. (n.d.). PubChem. [Link]

- Preparation method of 2,4-difluoroacetophenone. (n.d.).

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz. [Link]

- United States Patent (19). (1977).

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). National Institutes of Health. [Link]

- Production of propiophenone. (n.d.).

-

Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (n.d.). SciELO. [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science. [Link]

-

Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. (2021). ResearchGate. [Link]

-

[ - Cobalt, [1,1',1'',1'''-(η 4 -1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

2,4-Difluoroacetophenone. (n.d.). PubChem. [Link]

-

[Biosynthesis of 3-hydroxypropionic Acid From 1,3-propanediol by Gluconobacter Oxydans ZJB09112]. (n.d.). PubMed. [Link]

-

1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

- Process for the production of oxalyl chloride. (n.d.).

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. [Link]

-

Can I use propionyl chloride instead of oxalyl chloride for making acyl chlorides from carboxylic acids? (2021). Quora. [Link]

- Method for acylating fluorobenzene. (n.d.).

-

Progress in 1,3-propanediol biosynthesis. (2024). National Institutes of Health. [Link]

-

Spectral Information. (2017). PubChem. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

- Process for the preparation of 1,3-propanediol. (n.d.).

-

Synthetic Methods for the Preparation of 1,3‐Propanediol. (2025). ResearchGate. [Link]_the_Preparation_of_13-Propanediol)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. prepchem.com [prepchem.com]

- 4. scribd.com [scribd.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]

A Technical Guide to 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Propiophenones in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] Propiophenone frameworks, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmacologically active agents. The strategic placement of fluorine atoms on the phenyl ring of a propiophenone, as seen in 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone, creates a valuable building block for the synthesis of novel therapeutics. This technical guide provides an in-depth analysis of the commercial availability, plausible synthetic routes, and potential applications of this specialized chemical intermediate.

Chemical Identity and Properties

-

IUPAC Name: 1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

-

CAS Number: 884504-25-0

-

Molecular Formula: C₁₃H₁₄F₂O₃

-

Molecular Weight: 256.25 g/mol

The structure of this compound is characterized by a propiophenone core with two fluorine substituents on the phenyl ring at positions 2 and 4. The ketone is protected as a 1,3-dioxane acetal, a common strategy in multi-step synthesis to prevent unwanted side reactions of the aldehyde functionality.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily as a research chemical or pharmaceutical intermediate. The table below provides a summary of representative suppliers. Purity levels and available quantities may vary, and it is recommended to contact suppliers directly for the most current information.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies by region | ≥95% | Gram to multi-gram scale |

| Thermo Fisher Scientific | Varies by brand | ≥95% | Gram to multi-gram scale |

| TCI Chemicals | D5468 | >98.0% (GC) | Gram to multi-gram scale |

| Santa Cruz Biotechnology | sc-212443 | ≥98% | Gram to multi-gram scale |

| BLDpharm | BD119459 | ≥97% | Gram to kilogram scale |

Synthetic Methodologies: A Senior Application Scientist's Perspective

While a definitive, publicly available synthesis protocol for this compound is not readily found in peer-reviewed literature, its structure suggests two primary and highly plausible synthetic strategies: Friedel-Crafts acylation and a Grignard reaction. The choice between these methods in a drug development setting would depend on factors such as starting material availability, scalability, and overall cost-effectiveness.

Method 1: Friedel-Crafts Acylation (Proposed)

This classic electrophilic aromatic substitution reaction is a robust method for the formation of aryl ketones.[3] The proposed synthesis would involve the acylation of 1,3-difluorobenzene with 3-(1,3-dioxan-2-yl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol (Proposed):

-

Preparation of 3-(1,3-Dioxan-2-yl)propionyl chloride:

-

To a solution of 3-(1,3-dioxan-2-yl)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane at 0 °C, add a solution of 3-(1,3-dioxan-2-yl)propionyl chloride (1 equivalent) in dichloromethane dropwise.

-

After stirring for 15-30 minutes, add 1,3-difluorobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices:

-

The use of oxalyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions.[4]

-

Anhydrous conditions are critical for the Friedel-Crafts acylation to prevent deactivation of the Lewis acid catalyst.

-

The excess of 1,3-difluorobenzene is used to drive the reaction towards completion and minimize potential side reactions.

-

The acidic workup is necessary to decompose the aluminum chloride complex of the product.

Method 2: Grignard Reaction (Proposed)

An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent, to form the carbon-carbon bond between the aromatic ring and the propiophenone side chain.[5][6] This method would entail the reaction of 2,4-difluorophenylmagnesium bromide with a suitable electrophilic synthon for the 3-(1,3-dioxan-2-yl)propionyl group, such as 3-(1,3-dioxan-2-yl)propanenitrile.

Reaction Scheme:

Figure 2: Proposed Grignard Reaction Synthesis.

Detailed Experimental Protocol (Proposed):

-

Preparation of 2,4-Difluorophenylmagnesium bromide:

-

To a flame-dried flask containing magnesium turnings (1.1 equivalents) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-2,4-difluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise.

-

Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

-

Once the reaction is initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.

-